molecular formula C8H3BrF6O B2910426 4-Bromo-2-(trifluoromethoxy)benzotrifluoride CAS No. 1396503-79-9

4-Bromo-2-(trifluoromethoxy)benzotrifluoride

Cat. No.: B2910426
CAS No.: 1396503-79-9
M. Wt: 309.005
InChI Key: ZVBFWXSEGGDZTG-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)benzotrifluoride is an organic compound with the molecular formula C8H3BrF6O It is a derivative of benzotrifluoride, where the benzene ring is substituted with a bromine atom and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzotrifluoride typically involves the reaction of a brominated phenol with trifluoromethanol in the presence of hydrogen fluoride. This reaction produces a trifluoromethoxy compound, which is then brominated using copper(I) bromide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzotrifluorides.

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)benzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethoxy)benzotrifluoride is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group increases the compound’s electron-withdrawing ability, enhancing its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-4-1-2-5(7(10,11)12)6(3-4)16-8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFWXSEGGDZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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